![molecular formula C18H15BrClN5O3 B450585 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide](/img/structure/B450585.png)
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of bromine, chlorine, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, which can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, such as palladium-catalyzed coupling reactions, and the employment of efficient purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a solvent like DMSO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like copper powder and KOtBu can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution could result in derivatives with different functional groups.
Applications De Recherche Scientifique
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific application and require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-bromo-N-{4-[(1E)-1-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is unique due to its combination of bromine, chlorine, and pyrazole moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H15BrClN5O3 |
|---|---|
Poids moléculaire |
464.7g/mol |
Nom IUPAC |
N-[(E)-1-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrClN5O3/c1-10(23-24-18(27)16-13(20)9-21-25(16)2)11-3-5-12(6-4-11)22-17(26)14-7-8-15(19)28-14/h3-9H,1-2H3,(H,22,26)(H,24,27)/b23-10+ |
Clé InChI |
CRQCRLRUZREYKY-AUEPDCJTSA-N |
SMILES |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
SMILES isomérique |
C/C(=N\NC(=O)C1=C(C=NN1C)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
SMILES canonique |
CC(=NNC(=O)C1=C(C=NN1C)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


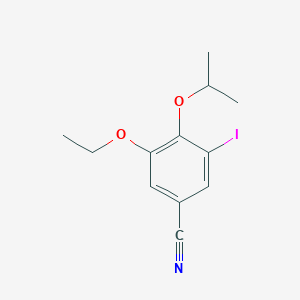
![Isopropyl 4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450504.png)
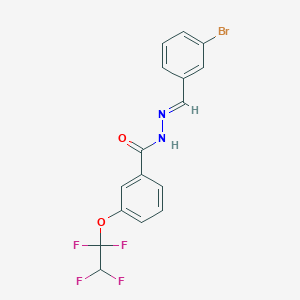
![[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE](/img/structure/B450507.png)
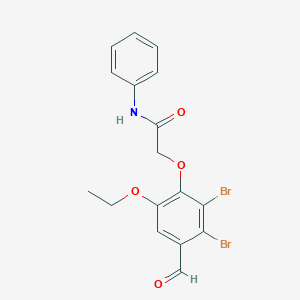
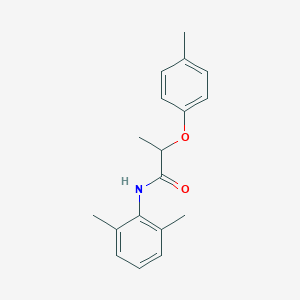
![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)
![Ethyl 4-(2-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450512.png)
![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B450513.png)
![N'-[3-({4-nitro-3-methylphenoxy}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450517.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]nicotinohydrazide](/img/structure/B450521.png)
![Ethyl 4-(4-isobutylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450522.png)
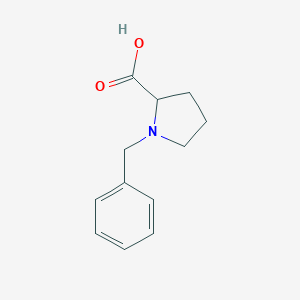
![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B450524.png)
